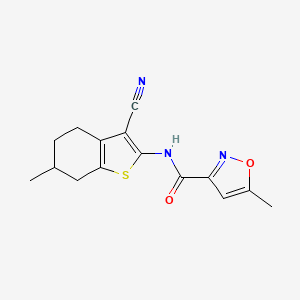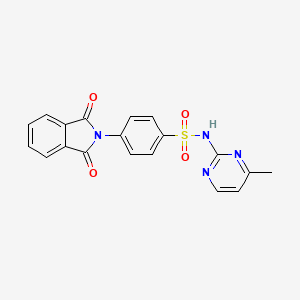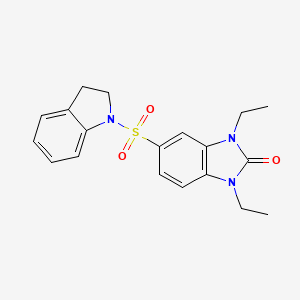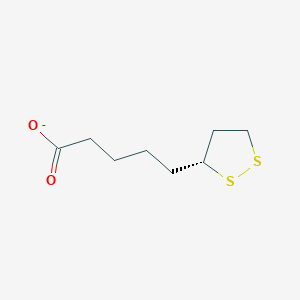![molecular formula C15H12N6 B1223976 N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine](/img/structure/B1223976.png)
N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine is a quinoxaline derivative.
Applications De Recherche Scientifique
Chemical Synthesis and Structure Analysis
N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine and related tetrazolo[1,5-a]quinoxaline derivatives have been a focal point in chemical research, particularly for their structural complexity and potential in synthesizing novel compounds. Klicnar et al. (1990) examined the structure of tetrazolo[1,5-a]quinoxaline derivatives, revealing how they react with carbanions to form enaminoketones and enamino esters. These studies are fundamental for understanding the molecular configurations and potential chemical reactions involving tetrazolo[1,5-a]quinoxaline derivatives (Klicnar et al., 1990).
Antimicrobial and Antitumor Applications
A significant portion of research on tetrazolo[1,5-a]quinoxaline derivatives, including N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine, focuses on their antimicrobial and antitumor properties. Al-Marhabi et al. (2015) synthesized novel tetrazolo[1,5-a]quinoxalines and found them to exhibit substantial inhibitory effects against tumor cell lines and bacteria, showcasing their dual activity as anticancer and antimicrobial agents. The derivatives exhibited higher inhibitory effects than the reference drug doxorubicin, with minimal toxicity to normal cells (Al-Marhabi et al., 2015). Similarly, Kim et al. (2001) synthesized 4-substituted tetrazolo[1,5-a]quinoxalines with reported antibacterial, antifungal, and algicidal activities against various strains (Kim et al., 2001).
Innovative Synthetic Methods
Innovative synthetic methods for tetrazolo[1,5-a]quinoxaline derivatives are also a significant area of research, contributing to the field of medicinal chemistry and drug design. Kalinski et al. (2006) described a combinatorial synthetic route that yields fused tetrazolo[1,5-a]quinoxalines, showcasing the potential for high diversity and good yield in synthesizing these compounds (Kalinski et al., 2006). Furthermore, Ladani et al. (2011) highlighted a microwave-assisted synthesis method for tetrazolo[1,5-a]quinoline-based compounds, demonstrating a rapid, simple, and environmentally friendly process, with the derivatives exhibiting promising antimicrobial activity (Ladani et al., 2011).
Propriétés
Nom du produit |
N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine |
|---|---|
Formule moléculaire |
C15H12N6 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
N-(3-methylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C15H12N6/c1-10-5-4-6-11(9-10)16-14-15-18-19-20-21(15)13-8-3-2-7-12(13)17-14/h2-9H,1H3,(H,16,17) |
Clé InChI |
PFJPWAHAOJVVLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione](/img/structure/B1223893.png)
![1-[4-(3-Ethoxyphenoxy)butyl]imidazole](/img/structure/B1223894.png)

![N-[[3-Fluoro-4-ethoxy-pyrid-2-YL]ethyl]-N'-[5-nitrilomethyl-pyridyl]-thiourea](/img/structure/B1223898.png)

![1-cyclopentyl-1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-ethylthiourea](/img/structure/B1223901.png)

![1-[[1-[(4-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-ethylthiourea](/img/structure/B1223904.png)
![2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223905.png)

![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4-[(E)-2-phenylethenyl]pyridinium](/img/structure/B1223909.png)
![2-[[[2-Amino-1-(3-methoxypropyl)-3-pyrrolo[3,2-b]quinoxalinyl]-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1223912.png)
![2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1223914.png)
![2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B1223915.png)